molecular formula C11H17BO3 B13621664 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane

Cat. No.: B13621664
M. Wt: 208.06 g/mol
InChI Key: DWHBZMKSOJFPLV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and a methylfuran group. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a furan derivative. Common reagents include boron tribromide and furan derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the furan ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the furan ring.

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology

The compound may be used in biological research to study the effects of boron-containing compounds on biological systems.

Medicine

In medicine, organoboron compounds are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Similar structure but with a thiophene ring instead of a furan ring.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Contains a phenyl group instead of a furan ring.

Uniqueness

4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is unique due to the presence of the methylfuran group, which can impart distinct electronic and steric properties, influencing its reactivity and applications.

Properties

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H17BO3/c1-8-6-9(7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3

InChI Key

DWHBZMKSOJFPLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C

Origin of Product

United States

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